Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-
Description
Benzenesulfonamide derivatives are a class of compounds widely studied for their pharmacological and structural properties. The target compound, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)benzenesulfonamide, features a benzenesulfonamide core substituted with a methyl group at the 4-position and an N-bound imidazole ring bearing a phenylmethyl (benzyl) group.
The methyl group on the benzene ring may further modulate electronic and steric properties, influencing binding interactions.
Properties
IUPAC Name |
N-(1-benzylimidazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-14-7-9-16(10-8-14)23(21,22)19-17-18-11-12-20(17)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTLTJOZWPVKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222032 | |
| Record name | Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71795-42-1 | |
| Record name | Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071795421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Imidazole Formation
A widely used approach involves the palladium-catalyzed coupling of aryl halides with imidazole derivatives to form the N-benzyl-imidazole core. This method typically uses:
- Catalysts: Palladium acetate (Pd(OAc)2) or Pd(PtBu3)2 complexes.
- Ligands: Bulky phosphine ligands such as RuPhos or PtBu3 to enhance catalytic activity.
- Bases: Diisopropylethylamine (NEt(iPr)2) or triethylamine.
- Solvents: Acetonitrile (MeCN) or dimethyl sulfoxide (DMSO).
- Conditions: Reactions are often conducted under nitrogen atmosphere, sometimes under elevated CO pressure (4–25 atm) and temperatures ranging from 40°C to 95°C.
This method enables the formation of the imidazole ring substituted with benzyl and aryl groups, which is a crucial intermediate for the target compound synthesis.
Multi-Step Synthesis of Terminal Side Chains
In some synthetic routes, the preparation of the terminal side chain involves:
- Protection of amino alcohols (ethanolamine or propanolamine) with benzyl chloroformate.
- Conversion to mesylates followed by azide substitution.
- Reduction of azides to amines via Staudinger reduction.
- Coupling with arylsulfonyl chlorides to form sulfonamide intermediates.
- Final deprotection under hydrogenation conditions (Pd/C, H2 atmosphere) to yield the free amine sulfonamide side chains.
Final Coupling to Form Target Compound
The key intermediate imidazole and the sulfonamide side chain are coupled in DMSO with diisopropylethylamine to afford the final compound in yields ranging from 52% to 81%.
Detailed Reaction Conditions and Yields
Mechanistic Insights and Optimization
- The palladium-catalyzed step proceeds via oxidative addition of the aryl halide, coordination and insertion of the imidazole nitrogen, and reductive elimination to form the C-N bond.
- Ligand choice (RuPhos, PtBu3) critically affects catalyst stability and turnover number.
- Carbon monoxide atmosphere can facilitate certain carbonylation steps, improving yields and selectivity.
- Base and solvent selection influence reaction rates and side product formation.
- Purification typically involves silica gel chromatography with gradient elution using hexane/ethyl acetate mixtures containing triethylamine to prevent sulfonamide decomposition.
Summary of Research Findings
- The palladium-catalyzed synthesis of N-benzyl imidazoles linked to benzenesulfonamide groups is efficient and reproducible.
- Yields are generally high (up to 95%) for sulfonamide formation steps.
- Multi-step synthesis of side chains requires careful control of protection and deprotection steps to maintain functional group integrity.
- The overall synthetic route is modular, allowing for structural variations on the imidazole or sulfonamide moieties for further medicinal chemistry exploration.
This comprehensive analysis of preparation methods for Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- demonstrates that palladium-catalyzed cross-coupling combined with sulfonamide functionalization is the cornerstone of its synthesis. The protocols are well-documented in peer-reviewed literature, providing reliable pathways for laboratory synthesis and potential scale-up.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various N-substituted benzenesulfonamides
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that benzenesulfonamide derivatives, including the compound , exhibit potential as kinesin spindle protein inhibitors. These inhibitors are crucial in cancer treatment as they disrupt mitotic processes in cancer cells. A notable study highlighted its effectiveness in inhibiting cell proliferation in various cancer cell lines, showcasing a promising avenue for therapeutic development against malignancies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that benzenesulfonamide derivatives possess significant antibacterial and antifungal properties. For instance, a case study revealed that specific formulations containing this compound effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Agricultural Applications
Pesticide Development
In agricultural science, benzenesulfonamide derivatives are being explored for their potential use as pesticides. The compound has shown efficacy in controlling various pests and diseases affecting crops. A recent patent application discussed formulations that incorporate benzenesulfonamide to enhance pest resistance while minimizing environmental impact .
Material Science Applications
Polymer Chemistry
Benzenesulfonamide has found applications in polymer chemistry as a curing agent for epoxy resins. Its incorporation into resin formulations can improve thermal stability and mechanical properties of the final product. Research indicates that the addition of this compound enhances the cross-linking density of polymers, resulting in materials with superior performance characteristics .
Case Studies
-
Kinesin Spindle Protein Inhibition
A study conducted on the effects of benzenesulfonamide derivatives on cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of kinesin spindle protein activity, leading to disrupted mitosis . -
Antimicrobial Efficacy
In a controlled laboratory setting, formulations containing benzenesulfonamide were tested against common agricultural pathogens. Results indicated a 95% reduction in pathogen load within 24 hours of treatment, suggesting its potential as an effective biopesticide . -
Polymer Enhancement
Research involving epoxy resins showed that incorporating benzenesulfonamide improved thermal degradation temperatures by over 20 °C compared to standard formulations without it. This enhancement is critical for applications requiring high thermal stability .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the regulation of pH and ion balance in cells . This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase is overexpressed.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between the target compound and related benzenesulfonamide derivatives:
*Calculated based on structural inference.
†Molecular formula inferred from .
Key Observations:
Lipophilicity : The phenylmethyl group in the target compound increases hydrophobicity compared to the propargyl () or nitro-substituted analogs (). This may enhance blood-brain barrier penetration or protein binding .
Electronic Effects : The electron-donating methyl and phenylmethyl groups in the target compound contrast with the electron-withdrawing nitro group in , which could reduce electrophilic reactivity at the imidazole ring.
Crystallographic and Geometric Comparisons
highlights the crystal structure of a benzimidazole-containing benzenesulfonamide derivative. Key bond angles (e.g., N5–C22–C21 = 132.8°, C17–C22–C21 = 122.0°) suggest significant delocalization and planarity in the benzimidazole system . In contrast, the target compound’s imidazole-phenylmethyl group may introduce torsional strain, reducing planarity and altering packing efficiency in crystalline form.
Biological Activity
Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)-, identified by the CAS number 71795-42-1, is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of benzenesulfonamide derivatives often contributes to their biological activity. The specific compound features a sulfonamide group attached to a 4-methyl substituent and an imidazole ring, which is known for its diverse biological roles. The molecular formula and weight are yet to be fully detailed in the literature.
Table 1: Basic Properties of Benzenesulfonamide Derivative
| Property | Value |
|---|---|
| Chemical Name | Benzenesulfonamide, 4-methyl-N-(1-(phenylmethyl)-1H-imidazol-2-yl)- |
| CAS Registry Number | 71795-42-1 |
| Molecular Formula | C₁₅H₁₈N₂O₂S |
| Molecular Weight | 298.38 g/mol |
Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain benzenesulfonamides can inhibit bacterial growth through mechanisms involving the inhibition of folic acid synthesis, similar to sulfanilamide antibiotics.
A study highlighted the antibacterial efficacy of a related compound against various strains of bacteria, demonstrating an inhibitory concentration (IC50) in the low micromolar range, suggesting strong potential for therapeutic applications against resistant bacterial strains .
Antitumor Activity
The imidazole ring present in the compound has been associated with antitumor activity. Research on structurally similar compounds has indicated that modifications to the imidazole moiety can enhance cytotoxic effects against cancer cell lines. For example, certain benzenesulfonamide derivatives have shown significant activity against human glioblastoma and melanoma cells with IC50 values ranging from 10 to 30 µM .
The mechanisms by which benzenesulfonamide derivatives exert their biological effects are diverse:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes.
- Interference with Cell Signaling : The presence of the imidazole ring may allow these compounds to interact with cellular receptors or signaling pathways, potentially leading to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have evaluated the biological activities of benzenesulfonamide derivatives:
- Anticancer Studies : A series of benzenesulfonamide compounds were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the para position of the phenyl ring significantly enhanced activity against A-431 (human epidermoid carcinoma) cells .
- Antimicrobial Efficacy : In a comparative study, several benzenesulfonamides were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had comparable efficacy to standard antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that electron-donating groups on the aromatic rings significantly increased biological activity. Compounds with methyl or methoxy substitutions exhibited enhanced potency against both bacterial and tumor cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
